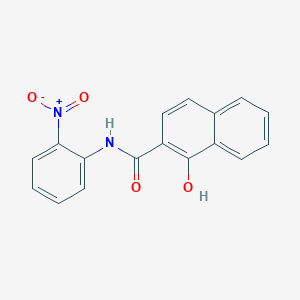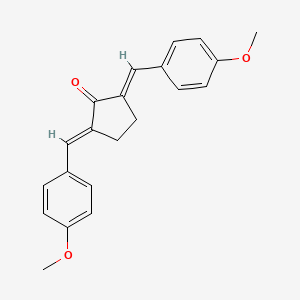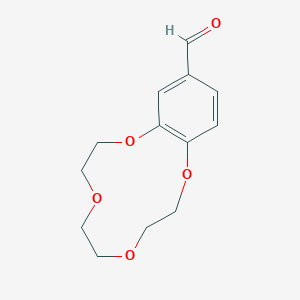
N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagenzien: 4-Fluoranilin, Essigsäureanhydrid
Bedingungen: Rückfluss in Essigsäure
Produkt: N-(4-Fluorphenyl)-6-nitro-2-oxo-2H-chromen-3-carboxamid
Industrielle Produktionsmethoden
Für die industrielle Produktion kann die Synthese optimiert werden, um die Ausbeute zu verbessern und die Kosten zu senken. Dies beinhaltet oft die Verwendung von Durchflussreaktoren, automatisierten Systemen und umweltfreundlichen Lösungsmitteln. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um Konsistenz und hohe Reinheit des Endprodukts zu gewährleisten.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(4-Fluorphenyl)-6-nitro-2-oxo-2H-chromen-3-carboxamid umfasst in der Regel einen mehrstufigen Prozess. Ein gängiges Verfahren beginnt mit der Herstellung des Chromen-Grundgerüsts, gefolgt von der Einführung der Nitro- und Fluorphenylgruppen. Die Reaktionsbedingungen beinhalten oft die Verwendung von starken Säuren oder Basen, hohen Temperaturen und spezifischen Katalysatoren, um die gewünschten Umwandlungen zu ermöglichen.
-
Schritt 1: Synthese des Chromen-Grundgerüsts
Reagenzien: Salicylaldehyd, Malononitril
Bedingungen: Rückfluss in Ethanol mit einer katalytischen Menge Piperidin
Produkt: 2-Amino-4H-chromen
-
Schritt 2: Nitrierung
Reagenzien: Salpetersäure, Schwefelsäure
Bedingungen: Niedrige Temperatur (0-5 °C)
Produkt: 6-Nitro-2-amino-4H-chromen
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(4-Fluorphenyl)-6-nitro-2-oxo-2H-chromen-3-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umwandlung der Nitrogruppe in eine Nitroso- oder Aminogruppe.
Reduktion: Reduktion der Nitrogruppe zu einem Amin.
Substitution: Halogenierung oder Alkylierung am aromatischen Ring.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO₄) in saurem Medium.
Reduktion: Wasserstoffgas (H₂) mit Palladium auf Kohlenstoff (Pd/C)-Katalysator.
Substitution: N-Bromsuccinimid (NBS) zur Bromierung.
Hauptprodukte
Oxidation: 6-Nitroso-2-oxo-2H-chromen-3-carboxamid
Reduktion: 6-Amino-2-oxo-2H-chromen-3-carboxamid
Substitution: 4-Brom-N-(4-Fluorphenyl)-6-nitro-2-oxo-2H-chromen-3-carboxamid
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf sein Potenzial als Enzyminhibitor untersucht.
Medizin: Auf seine entzündungshemmenden und krebshemmenden Eigenschaften untersucht.
Industrie: Bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den N-(4-Fluorphenyl)-6-nitro-2-oxo-2H-chromen-3-carboxamid seine Wirkungen ausübt, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es wird vermutet, dass es bestimmte Enzyme inhibiert, indem es an ihre aktiven Zentren bindet und so deren Aktivität blockiert. Diese Inhibition kann zu verschiedenen biologischen Effekten führen, wie z. B. reduzierter Entzündung oder gehemmtem Wachstum von Krebszellen.
Wirkmechanismus
The mechanism by which N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(4-Fluorphenyl)-2-oxo-2H-chromen-3-carboxamid
- 6-Nitro-2-oxo-2H-chromen-3-carboxamid
- N-(4-Chlorphenyl)-6-nitro-2-oxo-2H-chromen-3-carboxamid
Einzigartigkeit
N-(4-Fluorphenyl)-6-nitro-2-oxo-2H-chromen-3-carboxamid ist einzigartig durch das Vorhandensein sowohl der Fluorphenyl- als auch der Nitrogruppe, die unterschiedliche chemische und biologische Eigenschaften verleihen. Die Kombination dieser Gruppen verstärkt sein Potenzial als Therapeutikum und unterscheidet es von anderen Chromen-Derivaten.
Eigenschaften
Molekularformel |
C16H9FN2O5 |
|---|---|
Molekulargewicht |
328.25 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-6-nitro-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H9FN2O5/c17-10-1-3-11(4-2-10)18-15(20)13-8-9-7-12(19(22)23)5-6-14(9)24-16(13)21/h1-8H,(H,18,20) |
InChI-Schlüssel |
XWINSRXRNBFWIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708851.png)
![3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium](/img/structure/B11708852.png)
![4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B11708872.png)



![2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B11708898.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)
![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)
![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
![N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)

![N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11708922.png)
-](/img/structure/B11708925.png)
